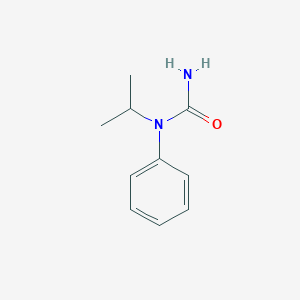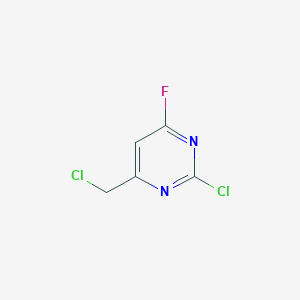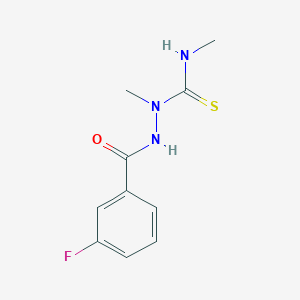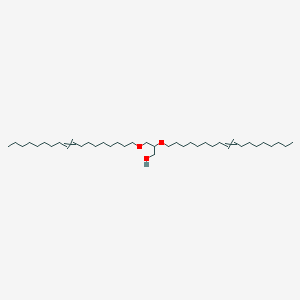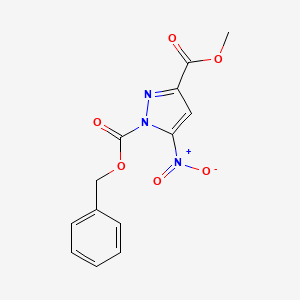
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of pyrazole derivatives followed by esterification reactions to introduce the benzyl and methyl ester groups. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product yield.
Chemical Reactions Analysis
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The ester groups enhance its solubility and facilitate its incorporation into more complex molecular structures .
Comparison with Similar Compounds
Similar compounds to 1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate include other pyrazole derivatives such as:
3(5)-Aminopyrazoles: Known for their use in synthesizing condensed heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: These compounds exhibit unique reactivity due to their structural properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H11N3O6 |
|---|---|
Molecular Weight |
305.24 g/mol |
IUPAC Name |
1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate |
InChI |
InChI=1S/C13H11N3O6/c1-21-12(17)10-7-11(16(19)20)15(14-10)13(18)22-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
RGQHTBSJRSBTBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate](/img/structure/B8352874.png)


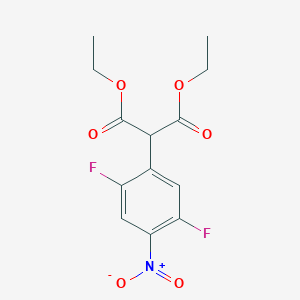

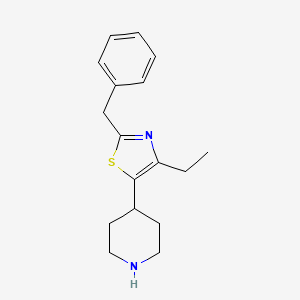
![Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester](/img/structure/B8352943.png)
![4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B8352946.png)
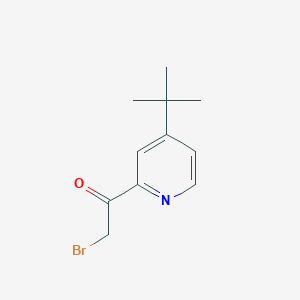
![6-Chloro-7-phenyl-imidazo[1,2-b]pyridazine](/img/structure/B8352968.png)
